1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-6-chlorobenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-2-3-9-17-13-8-7-12(16)10-5-4-6-11(14(10)13)15(17)18/h4-8H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFXBMKDPZGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Direct C H Halogenation:modern Synthetic Methods Allow for the Direct, Regioselective Halogenation of C H Bonds, Often Guided by a Directing Group Within the Molecule. Palladium Catalyzed C H Activation Has Emerged As a Powerful Tool for This Purpose.researchgate.netrsc.orgnih.govin This Approach, a Catalyst, Such As Palladium Ii Acetate, Coordinates to a Heteroatom in the Substrate Like the Lactam Nitrogen or Carbonyl Oxygen , Directing the Activation and Subsequent Halogenation to a Specific Ortho C H Bond.rsc.orghalogenating Agents Like N Chlorosuccinimide Ncs or N Iodosuccinimide Nis Are Commonly Used.researchgate.netalthough a Specific Application to 1 Butyl Benzo Cd Indol 2 1h One is Not Detailed in the Provided Sources, This Strategy Offers a State of the Art and Efficient Pathway to C6 Halogenated Derivatives.
Advanced Catalytic Methodologies in Benzo[cd]indol-2(1H)-one Synthesis
Modern organic synthesis relies heavily on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the benzo[cd]indol-2(1H)-one scaffold and its derivatives is no exception, with rhodium, copper, and palladium-free methods representing the cutting edge of catalytic design.
Rhodium-Catalyzed Transformations for Derivative Synthesis
Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions, which are powerful tools for building complex aromatic systems. researchgate.net For instance, rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate provides an efficient route to 3-methyleneisoindolin-1-ones, which are structurally related to the benzo[cd]indol-2(1H)-one core. researchgate.net This approach is valued for its mild reaction conditions and high regioselectivity. researchgate.net Mechanistic studies suggest the reaction proceeds through a rhodacycle intermediate, highlighting the potential for developing novel bioactive derivatives. researchgate.net Furthermore, Rh(III)-catalyzed C-H alkylation of indoles with diazo compounds offers a highly efficient and atom-economic protocol for synthesizing alkyl-substituted indoles under mild conditions, with dinitrogen gas as the only byproduct. mdpi.com
Copper-Catalyzed Reactions for Benzo[cd]indol-2(1H)-one Scaffolds
Copper catalysis offers a cost-effective and versatile alternative for constructing the benzo[cd]indol-2(1H)-one framework. Various copper-based systems have been developed to facilitate key bond-forming reactions. One notable method involves the use of copper cyanide (CuCN) as the sole reagent to drive the one-pot conversion of 2'-haloacetophenones into 3-methyleneisoindolin-1-one scaffolds. researchgate.netresearchgate.net
Additionally, copper-catalyzed coupling-cyclization of 2-halobenzamides with aromatic alkynes has been demonstrated for synthesizing related Z-3-methyleneisoindolin-1-ones. researchgate.net A particularly advanced strategy employs a copper(I) iodide (CuI)-catalyzed sequential Sonogashira coupling and 5-exo-dig hydroamination reaction. researchgate.net This palladium-free Sonogashira approach enables the efficient and highly selective synthesis of complex, fused isoindolone derivatives. researchgate.net The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern synthesis due to its reliability under mild conditions. researchgate.netwikipedia.org
Palladium-Free Synthetic Routes
While palladium catalysis is a dominant force in cross-coupling chemistry, the development of palladium-free alternatives is a significant goal for sustainable synthesis. In the context of benzo[cd]indol-2(1H)-one and its analogs, several powerful palladium-free methods have emerged.
As mentioned, copper-catalyzed Sonogashira reactions provide a direct palladium-free pathway. researchgate.net Beyond this, non-catalytic, base-promoted reactions offer an even more streamlined approach. Cascade reactions initiated by simple bases like potassium carbonate (K₂CO₃) can construct isoindolin-1-one (B1195906) cores from acyclic precursors without any transition metal. researchgate.net These reactions are carried out under mild conditions using readily available materials, making them highly practical and environmentally benign. researchgate.net
Optimization of Reaction Conditions and Yields
Achieving high yields in the synthesis of 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one requires careful optimization of reaction parameters, particularly for the N-alkylation step that introduces the butyl group onto the lactam nitrogen. This transformation typically involves reacting the 6-chlorobenzo[cd]indol-2(1H)-one core with an alkylating agent like 1,4-dibromobutane. nih.gov Key variables that are systematically adjusted include the choice of base, solvent, temperature, and stoichiometry of reagents.
Studies on the N-alkylation of related indole (B1671886) and lactam systems demonstrate the critical role of the base. While potassium carbonate (K₂CO₃) is commonly used, other bases such as cesium carbonate (Cs₂CO₃) can prove superior, leading to higher yields. nih.govnih.gov The solvent also plays a crucial role; anhydrous acetonitrile (B52724) (CH₃CN) is frequently employed, often under reflux conditions to drive the reaction to completion. nih.gov The reaction time is another important factor, with typical durations ranging from 5 to 8 hours. nih.gov
The table below illustrates a typical optimization process for an N-alkylation reaction on an indole nucleus, showing how systematic variation of parameters can enhance product yield.
| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 45 |
| 2 | NaH (1.2) | THF | 65 | 8 | 62 |
| 3 | Cs₂CO₃ (1.5) | CH₃CN | Reflux (82) | 5 | 75 |
| 4 | K₂CO₃ (3.0) | CH₃CN | Reflux (82) | 8 | 68 |
| 5 | Cs₂CO₃ (1.5) | DMF | 80 | 5 | 71 |
This table is a representative example based on optimization studies for N-alkylation of indole and lactam scaffolds.
Purification and Isolation Techniques for this compound and its Analogs
Following the synthesis, the isolation and purification of this compound and its analogs are critical steps to obtain the compound in high purity. The primary technique employed is column chromatography. nih.gov This method separates the target compound from unreacted starting materials, reagents, and byproducts based on differential adsorption to a stationary phase, typically silica (B1680970) gel.
The choice of eluent (mobile phase) is tailored to the polarity of the specific compound being isolated. For intermediates and final products in the benzo[cd]indol-2(1H)-one series, common solvent systems include mixtures of a non-polar solvent like petroleum ether or hexanes with a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH₂Cl₂). nih.gov
Examples of Solvent Systems Used in Purification:
Petroleum Ether / Ethyl Acetate: Ratios such as 4:1 or 2:1 are often used for compounds of moderate polarity. nih.gov
Dichloromethane / Methanol: For more polar derivatives, a mixture like 30:1 or 20:1 CH₂Cl₂/MeOH is effective. nih.gov
The purification process typically begins with concentrating the crude reaction mixture under reduced pressure. The residue is then dissolved in a minimal amount of solvent and loaded onto a silica gel column. The eluent is passed through the column, and fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified compound. nih.gov
Advanced Structural Elucidation and Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one, distinct signals corresponding to the aromatic protons of the benzo[cd]indol-2(1H)-one core and the aliphatic protons of the N-butyl group are expected.
The aromatic region would likely display a set of coupled signals characteristic of the substituted naphthalene-like core. The presence of the electron-withdrawing chloro group at the 6-position and the lactam carbonyl group would influence the chemical shifts of the aromatic protons, generally shifting them downfield. The protons on the butyl chain would appear in the upfield region of the spectrum. The N-CH₂ group is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent nitrogen atom. The subsequent methylene (B1212753) groups would appear progressively more upfield, with the terminal methyl group being the most shielded.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0-8.2 | d | 1H | Ar-H |
| ~ 7.7-7.9 | d | 1H | Ar-H |
| ~ 7.5-7.7 | t | 1H | Ar-H |
| ~ 7.3-7.5 | d | 1H | Ar-H |
| ~ 4.1-4.3 | t | 2H | N-CH₂-CH₂-CH₂-CH₃ |
| ~ 1.7-1.9 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |
| ~ 1.4-1.6 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |
| ~ 0.9-1.1 | t | 3H | N-CH₂-CH₂-CH₂-CH₃ |
Note: Predicted data is based on the analysis of similar compounds. Actual experimental values may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the lactam ring is expected to be significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons would appear in the region of 110-150 ppm, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the butyl group would be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Lactam) |
| ~ 145 | Ar-C |
| ~ 135 | Ar-C |
| ~ 132 | Ar-C-Cl |
| ~ 130 | Ar-C |
| ~ 128 | Ar-C |
| ~ 126 | Ar-C |
| ~ 124 | Ar-C |
| ~ 122 | Ar-C |
| ~ 105 | Ar-C |
| ~ 40 | N-CH₂ |
| ~ 30 | N-CH₂-CH₂ |
| ~ 20 | N-CH₂-CH₂-CH₂ |
| ~ 14 | -CH₃ |
Note: Predicted data is based on the analysis of similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that is particularly useful for polar molecules. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+H]⁺ peak accompanied by an [M+H+2]⁺ peak with an intensity of approximately one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₄ClNO), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula. Fragmentation analysis in HRMS can further elucidate the structure by identifying the elemental composition of the fragment ions. A common fragmentation pathway for N-alkylated compounds is the alpha-cleavage, which in this case would involve the loss of a propyl radical from the butyl chain.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the lactam ring would be prominent. The exact position of this band can be influenced by ring strain and conjugation. Aromatic C-H stretching vibrations would be observed at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group would appear just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region of the spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2960-2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~ 1680-1660 | Strong | C=O Stretch (Lactam) |
| ~ 1600-1450 | Medium | Aromatic C=C Stretch |
| ~ 1100-1000 | Medium-Strong | C-N Stretch |
| ~ 800-600 | Medium-Strong | C-Cl Stretch |
Note: Predicted data is based on the analysis of similar compounds. Actual experimental values may vary.
Single-Crystal X-ray Diffraction Analysis of Related Benzo[cd]indol-2(1H)-one Structures
In a study on benzo[cd]furo[2,3-f]indol-4(5H)-one derivatives, which are structurally related to the benzo[cd]indol-2(1H)-one system, the molecular and crystal structures of 7- and 8-phenylbenzo[cd]furo[2,3-f]indol-4(5H)-ones were determined by X-ray diffraction researchgate.net. This analysis was crucial in establishing the regiochemistry of the cyclodehydration reaction used in their synthesis researchgate.net.
Furthermore, X-ray crystallography has been pivotal in understanding the binding of benzo[cd]indol-2(1H)-one derivatives to biological targets. For example, the crystal structure of a benzo[cd]indol-2(1H)-one derivative bound to a bromodomain and extra-terminal domain (BET) protein confirmed its binding mode in the acetylated lysine (B10760008) pocket nih.gov. This structural information is invaluable for the rational design of more potent and selective inhibitors acs.orgnih.gov.
The tables below present representative crystallographic data for related indole (B1671886) and fused heterocyclic structures, illustrating the typical parameters observed in such systems.
Table 1: Crystal Data and Structure Refinement for a Related Fused Indole Derivative mdpi.com
| Parameter | Value |
| Empirical formula | C16H10BrN5S |
| Formula weight | 396.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 5.9308(2) Å, α = 100.5010(10)°b = 10.9695(3) Å, β = 98.6180(10)°c = 14.7966(4) Å, γ = 103.8180(10)° |
| Volume | 900.07(5) ų |
| Z | 4 |
| Density (calculated) | 1.573 Mg/m³ |
This data is for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related fused heterocyclic system. mdpi.com
Table 2: Selected Bond Lengths for a Fused Indole-Triazole-Thiadiazole Heterocycle mdpi.com
| Bond | Length (Å) | Bond | Length (Å) |
| S(1)-C(1) | 1.745(2) | N(3)-C(9) | 1.385(2) |
| S(1)-C(8) | 1.739(2) | N(4)-N(5) | 1.383(2) |
| N(1)-C(1) | 1.295(2) | N(4)-C(8) | 1.312(2) |
| N(1)-N(2) | 1.385(2) | N(5)-C(9) | 1.380(2) |
| N(2)-C(2) | 1.381(2) | C(2)-C(3) | 1.435(2) |
| N(3)-C(2) | 1.378(2) | C(2)-C(7) | 1.401(2) |
This data is for 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netacs.orgsci-hub.setriazolo[3,4-b] researchgate.netnih.govsci-hub.sethiadiazole. mdpi.com
Table 3: Selected Bond Angles for a Fused Indole-Triazole-Thiadiazole Heterocycle mdpi.com
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(1)-S(1)-C(8) | 88.54(8) | N(5)-N(4)-C(8) | 105.11(14) |
| C(1)-N(1)-N(2) | 112.13(15) | N(4)-N(5)-C(9) | 112.50(14) |
| N(1)-N(2)-C(2) | 127.81(16) | N(2)-C(2)-N(3) | 120.72(16) |
| C(2)-N(3)-C(9) | 124.60(15) | N(2)-C(2)-C(7) | 119.58(16) |
This data is for 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netacs.orgsci-hub.setriazolo[3,4-b] researchgate.netnih.govsci-hub.sethiadiazole. mdpi.com
The analysis of these related structures indicates that the benzo[cd]indol-2(1H)-one core is largely planar, with minor deviations depending on the substitution pattern. The bond lengths and angles within the indole nucleus are consistent with those of other aromatic heterocyclic systems. Intermolecular interactions, such as π-π stacking and hydrogen bonding (where applicable), play a significant role in the crystal packing of these molecules. These interactions are crucial for understanding the solid-state properties of these compounds and for designing crystal engineering strategies.
Chemical Reactivity and Transformations of 1 Butyl 6 Chlorobenzo Cd Indol 2 1h One
Electrophilic Substitution Reactions on the Aromatic Rings
The benzo[cd]indol-2(1H)-one system possesses a fused aromatic structure that is generally susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the existing substituents: the electron-donating effect of the lactam nitrogen and the butyl group, and the electron-withdrawing and directing effects of the chloro and carbonyl groups.
In related indole (B1671886) systems, electrophilic attack typically occurs at the C3 position due to the high electron density. However, in the benzo[cd]indol-2(1H)-one scaffold, the positions available for substitution are on the naphthalene-like core. The directing effects of the substituents would likely channel incoming electrophiles to specific positions. For instance, nitration, halogenation, Friedel-Crafts alkylation, and acylation are common EAS reactions. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions. For example, Friedel-Crafts acylation of a related BN-fused indole has been accomplished using acetyl chloride in the presence of a Lewis acid, with substitution observed at the 3-position. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | Substitution at positions ortho or para to the lactam nitrogen, deactivated by the chloro and carbonyl groups. |
| Br₂/FeBr₃ | Bromination at positions activated by the lactam nitrogen. |
| RCOCl/AlCl₃ | Acylation at positions ortho or para to the lactam nitrogen. |
It is important to note that the interplay of activating and deactivating groups can lead to a mixture of products, and the precise outcomes would need to be determined experimentally.
Nucleophilic Substitution Reactions at Functionalized Positions
The chloro group at the 6-position of the benzo[cd]indol-2(1H)-one ring represents a key site for nucleophilic substitution reactions. While the chlorine atom is attached to an aromatic ring and is generally unreactive towards simple nucleophilic substitution, its reactivity can be enhanced, particularly in the context of metal-catalyzed cross-coupling reactions.
The synthesis of various derivatives of the benzo[cd]indol-2(1H)-one scaffold often involves the introduction of different functional groups, which can subsequently undergo nucleophilic substitution. For instance, the chloro group can be displaced by amines, alcohols, or thiols, especially under palladium or copper catalysis. Such reactions are instrumental in the synthesis of diverse analogues for biological screening. A study on the synthesis of benzo[cd]indol-2(1H)-one derivatives describes the preparation of compounds through nucleophilic aromatic substitution with various amines. sci-hub.se
Table 2: Potential Nucleophilic Substitution Reactions at the C6 Position
| Nucleophile | Reaction Type | Potential Product |
| Amines (R-NH₂) | Buchwald-Hartwig Amination | 1-Butyl-6-(alkyl/arylamino)benzo[cd]indol-2(1H)-one |
| Alcohols (R-OH) | Buchwald-Hartwig Etherification | 1-Butyl-6-(alkoxy/aryloxy)benzo[cd]indol-2(1H)-one |
| Boronic acids (R-B(OH)₂) | Suzuki Coupling | 1-Butyl-6-(aryl/vinyl)benzo[cd]indol-2(1H)-one |
| Terminal alkynes | Sonogashira Coupling | 1-Butyl-6-(alkynyl)benzo[cd]indol-2(1H)-one |
Oxidation and Reduction Pathways of the Benzo[cd]indol-2(1H)-one System
The benzo[cd]indol-2(1H)-one system contains moieties that can undergo both oxidation and reduction. The aromatic rings are generally stable to oxidation but can be degraded under harsh conditions. The lactam carbonyl group is a key site for reduction.
Oxidation: The butyl group attached to the nitrogen could potentially be oxidized at the benzylic-like position if one were present, but as a simple butyl group, it is relatively resistant to oxidation. The aromatic rings could be oxidized to quinones under strong oxidizing conditions, though this would likely lead to the decomposition of the molecule.
Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzo[cd]indol-2(1H)-one to the corresponding dihydrobenzo[cd]indole derivative. Catalytic hydrogenation could potentially reduce the aromatic system under high pressure and temperature, but this is generally a difficult transformation. The chloro group can also be removed via catalytic hydrodechlorination.
Functional Group Interconversions on the Butyl and Chloro Substituents
The butyl and chloro substituents on the this compound scaffold can be subjected to various functional group interconversions to create a library of analogues.
Transformations of the Chloro Group: The chloro group is a versatile handle for a variety of transformations. As mentioned in section 4.2, it can be replaced by other groups via nucleophilic aromatic substitution and cross-coupling reactions. It can also be removed (hydrodehalogenation) using catalytic hydrogenation or other reducing agents.
Transformations of the Butyl Group: The N-butyl group is generally chemically robust. However, it is conceivable that under specific conditions, dealkylation could occur to yield 6-chlorobenzo[cd]indol-2(1H)-one. More synthetically useful transformations might involve the initial synthesis of analogues with functionalized alkyl chains at the N1 position, which could then be further modified. For example, starting with a hydroxybutyl or aminobutyl chain would allow for a wider range of subsequent chemical modifications.
Ring-Opening and Ring-Closing Transformations Involving the Lactam Moiety
The lactam ring in the benzo[cd]indol-2(1H)-one system is a cyclic amide and can undergo ring-opening reactions under hydrolytic conditions.
Ring-Opening: Acidic or basic hydrolysis can cleave the amide bond of the lactam, which would lead to the formation of an amino acid derivative of the naphthalene (B1677914) carboxylic acid. The stability of the lactam ring means that typically harsh conditions (strong acid or base and high temperatures) are required for this transformation. The regioselectivity of the ring-opening of β-lactams, a related system, is influenced by the basicity of the attacking amine. clockss.orgrsc.org
Ring-Closing: The synthesis of the benzo[cd]indol-2(1H)-one core itself is a ring-closing transformation. Typically, this involves the cyclization of a suitably substituted naphthalene derivative. For instance, an intramolecular amidation of a naphthalene-1-carboxylic acid with an amino group at the 8-position would lead to the formation of the lactam ring. The specific synthesis of this compound would involve the introduction of the butyl and chloro substituents at appropriate stages of the synthetic sequence.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
No published DFT investigations were found for 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one. Consequently, data for the following subsections are unavailable.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
No studies detailing the Molecular Electrostatic Potential (MEP) map or charge distribution analysis for this compound have been published.
Quantum Chemical Properties and Reactivity Predictions
Specific quantum chemical properties (such as chemical hardness, softness, electronegativity, and chemical potential) and computational predictions of reactivity for this molecule are not available in the literature.
Computational Studies on Non-Linear Optical (NLO) Properties and Hyperpolarizability
There are no computational studies focused on the non-linear optical (NLO) properties, including polarizability and first-order hyperpolarizability, of this compound.
Mechanistic Investigations through Computational Modeling of Reactions
No computational studies modeling the reaction mechanisms involving this compound have been found.
Solvation Dynamics and Solute-Solvent Interactions
There are no published computational investigations into the solvation dynamics or specific solute-solvent interactions of this compound.
Conformational Analysis and Molecular Dynamics Simulations of Benzo[cd]indol-2(1H)-one Derivatives
Theoretical and computational chemistry studies, particularly conformational analysis and molecular dynamics (MD) simulations, have been instrumental in understanding the structure-activity relationships (SAR) of benzo[cd]indol-2(1H)-one derivatives. While specific, in-depth conformational analysis and MD simulation data for this compound are not extensively detailed in publicly available literature, the broader class of these derivatives has been subject to computational investigation, primarily in the context of their interaction with biological targets.
Research into benzo[cd]indol-2(1H)-one derivatives as potent and specific inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins has utilized structure-based virtual screening (SBVS) and molecular dynamics simulations to identify and optimize lead compounds. researchgate.net These computational approaches are crucial for predicting the binding conformations of ligands within the active sites of their target proteins.
In studies focusing on the development of these compounds as BET bromodomain inhibitors, MD simulations are often employed to assess the stability of the ligand-protein complex. These simulations provide insights into the dynamic behavior of the molecule and its key interactions with amino acid residues in the binding pocket over time. For instance, the binding conformation of a 1-methylbenzo[cd]indol-2(1H)-one moiety within the Kac pocket of the BRD4 bromodomain was shown to be stabilized by key hydrogen bonds with residues such as Asn140. nih.gov
The conformational flexibility of substituents on the benzo[cd]indol-2(1H)-one scaffold is a critical determinant of binding affinity and selectivity. For derivatives with N-alkyl substituents, such as the butyl group in this compound, the conformational freedom of the alkyl chain can influence how the molecule fits into a binding site. Computational studies on similar scaffolds often explore the rotational energy barriers around key single bonds to identify low-energy, and therefore more probable, conformations.
While detailed tables of dihedral angles and conformational energies for this compound are not available, the general principles of conformational analysis suggest that the butyl chain would exist as a mixture of conformers in solution, with the extended (anti) conformation typically being the most stable. The interaction with a biological target, however, can stabilize a specific, higher-energy conformation.
The following table summarizes key benzo[cd]indol-2(1H)-one derivatives that have been the subject of computational and biological studies, highlighting the types of substitutions that have been investigated.
| Compound Name | N1-Substituent | C6-Substituent | Therapeutic Target |
| This compound | Butyl | Chloro | Not specified in detail |
| 1-methylbenzo[cd]indol-2(1H)-one | Methyl | Hydrogen | BRD4 Bromodomain |
| Compound 85 (from a 2016 study) | (structure not fully specified) | (structure not fully specified) | BRD4 Bromodomain |
This table is generated based on mentions of related compounds in the scientific literature. Specific conformational data for these compounds requires dedicated computational studies.
Photophysical Properties and Optical Applications
Absorption and Emission Spectroscopy of 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one Derivatives
While specific absorption and emission data for this compound are not extensively detailed in publicly available literature, the spectroscopic properties of the broader benzo[cd]indol-2(1H)-one family indicate that their characteristics are highly tunable based on substituent groups.
For instance, a homospermine-benzo[cd]indol-2(1H)-one conjugate, known as HBC, which is used as a lysosome-targeting fluorescent probe, displays a maximum absorption wavelength at approximately 345 nm and exhibits green fluorescence. nih.gov Another derivative from the same study, compound 15f, shows a maximum absorption at 390 nm, with its fluorescence emission spanning a wide range from 405 nm to 675 nm. nih.gov These findings underscore the significant influence of substituents on the electronic structure and, consequently, the absorption and emission profiles of the benzo[cd]indol-2(1H)-one scaffold. The butyl group at the 1-position and the chloro group at the 6-position of the target compound are expected to modulate these properties, though precise spectral data requires further experimental investigation.
Solvatochromic Behavior and Environmental Sensitivity
The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound changes with the polarity of the solvent, is a key characteristic of many fluorescent dyes. This property makes them valuable as probes for studying the microenvironment of chemical and biological systems. While direct studies on the solvatochromic behavior of this compound are limited, the inherent charge distribution in the benzo[cd]indol-2(1H)-one scaffold suggests a propensity for such effects. The presence of both electron-donating and electron-withdrawing moieties can lead to changes in the dipole moment upon photoexcitation, resulting in differential interactions with solvents of varying polarities. This sensitivity to the local environment is a critical feature for the development of chemical probes.
Fluorescence Quantum Yield and Lifetime Studies
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time a molecule spends in the excited state, are crucial parameters for characterizing fluorophores. For the benzo[cd]indol-2(1H)-one class of compounds, these properties are also heavily influenced by their molecular structure. For example, some derivatives have been noted for their strong fluorescence, a desirable trait for imaging agents. nih.gov The specific quantum yield and lifetime of this compound would need to be experimentally determined to fully assess its potential as a fluorophore.
Design Principles for Chromophores and Fluorophores Based on the Benzo[cd]indol-2(1H)-one Scaffold
The benzo[cd]indol-2(1H)-one framework serves as an excellent platform for the rational design of new chromophores and fluorophores. Key design principles involve the strategic placement of electron-donating and electron-withdrawing groups to manipulate the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, allows for the fine-tuning of absorption and emission wavelengths, as well as other photophysical properties like the Stokes shift (the difference between the maximum absorption and emission wavelengths).
The butyl group at the N-1 position primarily enhances solubility in organic media and can have a modest electronic effect. The chloro group at the 6-position, being an electron-withdrawing group, is expected to influence the energy levels of the molecular orbitals, thereby shifting the absorption and emission spectra. By systematically modifying these and other positions on the aromatic core, a diverse library of dyes with tailored optical properties can be generated.
Applications in Advanced Materials Science
The tunable optical properties of benzo[cd]indol-2(1H)-one derivatives make them highly attractive for various applications in materials science.
The inherent chromophoric nature of the benzo[cd]indol-2(1H)-one scaffold has historically been exploited in the creation of dyes and pigments. nih.gov Modern synthetic strategies allow for the creation of derivatives with a wide range of colors and photophysical characteristics. For example, the development of benzo[cd]indolenyl-substituted heptamethine cyanine (B1664457) dyes has led to materials with strong near-infrared (NIR) absorption, which are of interest for applications such as optical recording media and thermal shielding films. researchgate.net The ability to modify the substituents on the benzo[cd]indol-2(1H)-one core allows for the precise tuning of the absorption and emission wavelengths to meet the demands of specific applications.
The environmental sensitivity of some benzo[cd]indol-2(1H)-one derivatives makes them promising candidates for the development of chemical probes. These probes can be designed to report on specific features of their surroundings, such as polarity, viscosity, or the presence of certain ions or biomolecules, through changes in their fluorescence intensity, wavelength, or lifetime. The aforementioned use of a homospermine-benzo[cd]indol-2(1H)-one conjugate to target and image lysosomes within living cells is a prime example of this application. nih.govnih.gov Such probes are invaluable tools in biological research and medical diagnostics.
Structure Reactivity and Structure Property Relationship Investigations
Influence of N-Alkylation on the Chemical Reactivity and Spectroscopic Signatures of Benzo[cd]indol-2(1H)-ones
The introduction of an alkyl group, such as the butyl group at the N1 position in 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one, is a critical modification that profoundly impacts the molecule's characteristics. N-alkylation of aromatic heterocycles is a well-established strategy to modulate chemical reactivity and spectroscopic properties. beilstein-journals.orgmdpi.comresearchgate.net
Chemical Reactivity: Alkylation of the nitrogen atom in the lactam ring of the benzo[cd]indol-2(1H)-one scaffold removes the acidic N-H proton. This change prevents the molecule from acting as a hydrogen bond donor at this position, which can alter its aggregation state and interaction with polar solvents or biological receptors. Furthermore, the electronic nature of the alkyl group can subtly influence the electron density of the entire aromatic system, thereby modifying its susceptibility to electrophilic or nucleophilic attack. While the primary effect of a simple alkyl group like n-butyl is steric and related to solubility, it is fundamental for orienting other functional groups in space, particularly in the context of molecular recognition. mdpi.com
Spectroscopic Signatures: N-alkylation causes significant and predictable shifts in NMR spectra. researchgate.net The protons on the carbon adjacent to the nitrogen (the α-methylene group of the butyl chain) typically appear in the 1H NMR spectrum around 3.9-4.0 ppm. The disappearance of the N-H proton signal and the appearance of signals corresponding to the butyl group are clear spectroscopic indicators of successful alkylation. In 15N NMR spectroscopy, N-alkylation of aromatic nitrogen heterocycles is known to cause substantial upfield shifts (around 100 ppm or more) for the alkylated nitrogen atom, providing an unambiguous diagnostic tool. researchgate.net
The table below illustrates the general impact of N-alkylation on the spectroscopic properties of a hypothetical benzo[cd]indol-2(1H)-one system.
| Property | N-H Analog | N-Butyl Analog | General Observation |
| 1H NMR | Presence of N-H signal | Absence of N-H signal; Appearance of butyl chain signals (e.g., triplet ~3.9 ppm for -CH2-N) | Confirms alkylation and provides structural information on the alkyl group. |
| 13C NMR | Carbon signals influenced by N-H | Shifts in carbons near the nitrogen atom due to the electronic and steric influence of the butyl group. | Provides insight into the electronic redistribution upon alkylation. |
| 15N NMR | Characteristic N-H chemical shift | Large upfield shift of the nitrogen signal | Diagnostic for N-alkylation versus O-alkylation or other reactions. researchgate.net |
| Solubility | Generally lower in non-polar solvents | Increased lipophilicity and solubility in organic media | Facilitates handling, purification, and use in non-aqueous reaction systems. |
Impact of Halogen Substitution (e.g., at C6) on Electronic and Optical Characteristics
The presence of a chlorine atom at the C6 position is a key feature of this compound. Halogen substitution is a powerful tool in medicinal chemistry and materials science to modulate electronic and photophysical properties. rsc.orgresearchgate.net
Electronic Effects: Halogens like chlorine exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For chlorine attached to an aromatic ring, the inductive effect typically dominates, leading to a net withdrawal of electron density from the π-system. mdpi.com This lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The reduction in the HOMO-LUMO energy gap can lead to a bathochromic (red) shift in the molecule's absorption spectrum. nih.govresearchgate.net The modification of frontier molecular orbital energies is crucial for tuning the compound's redox properties and its potential application in organic electronics. nih.gov
Optical Characteristics: The introduction of a halogen atom can significantly alter the absorption and emission properties of the benzo[cd]indol-2(1H)-one core. The change in the electronic distribution affects the transition dipole moments, which in turn influences the intensity and wavelength of light absorption. Studies on similar aromatic systems have shown that chloro-substitution can lead to noticeable shifts in UV-Visible absorption maxima. mdpi.comresearchgate.net
Furthermore, the "heavy atom effect" of halogens can influence intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet excited state. While this effect is more pronounced for heavier halogens like bromine and iodine, chlorine can still enhance ISC rates, potentially quenching fluorescence and promoting phosphorescence. rsc.org
| Property | Parent Compound (C6-H) | C6-Chloro Substituted Analog | Rationale |
| HOMO Energy | Higher | Lower | Inductive electron withdrawal by chlorine stabilizes the HOMO. nih.gov |
| LUMO Energy | Higher | Lower | Inductive electron withdrawal by chlorine stabilizes the LUMO. nih.gov |
| Energy Gap (Egap) | Larger | Smaller | The stabilization of LUMO is often more pronounced than HOMO, leading to a reduced gap. nih.gov |
| Absorption λmax | Shorter Wavelength | Longer Wavelength (Red Shift) | A smaller energy gap generally corresponds to absorption of lower energy (longer wavelength) light. researchgate.net |
| Fluorescence Quantum Yield | Higher | Potentially Lower | The heavy atom effect of chlorine can promote non-radiative decay pathways like intersystem crossing, quenching fluorescence. rsc.org |
Systematic Modulation of Peripheral Substituents for Tunable Chemical and Photophysical Behavior
The benzo[cd]indol-2(1H)-one scaffold has been the subject of extensive structure-based optimization, particularly in the development of inhibitors for biological targets like the Bromodomain and Extra-Terminal domain (BET) family of proteins. nih.govsci-hub.senih.gov This research demonstrates how systematic changes to substituents at various positions can fine-tune the molecule's properties for a specific function.
For instance, in the context of developing BRD4 inhibitors, different groups have been explored at positions around the core. nih.gov Modifications are often designed to enhance binding affinity and selectivity by forming specific interactions within the target protein's binding pocket. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic character of the core, influencing key interactions like hydrogen bonds and π-π stacking. researchgate.net For example, adding a sulfonamide group at the C6 position, which is then further functionalized, has been a successful strategy to improve potency against BRD4. sci-hub.senih.gov The choice of substituents can also dramatically alter photophysical properties, where electron-donating groups can cause red shifts in absorption and emission, while electron-withdrawing groups may increase cyclization quantum yields but reduce thermal stability in photoswitchable analogs. researchgate.net
The following table summarizes representative structure-activity relationships (SAR) for benzo[cd]indol-2(1H)-one derivatives as BET inhibitors, illustrating the principle of tunable behavior.
| Position of Substitution | Substituent Type | Effect on BRD4(1) Inhibition | Reference |
| N1 | Small alkyl (e.g., methyl, ethyl) | Generally well-tolerated; mimics acetyl group interaction. | nih.govresearchgate.net |
| C6 | Sulfonamide linked to cyclic amines (e.g., piperazine) | Potent inhibition; allows for vectoral growth into solvent-exposed regions of the binding pocket. | sci-hub.senih.gov |
| C6 | Phenyl or substituted phenyl groups | Can engage with the WPF shelf of the bromodomain, enhancing affinity. | sci-hub.se |
| C4 | Introduction of hydrophilic fragments | Can be used to improve solubility and pharmacokinetic properties. | nih.gov |
Elucidation of Molecular Recognition Principles of Benzo[cd]indol-2(1H)-one Scaffolds
The benzo[cd]indol-2(1H)-one scaffold is adept at participating in specific non-covalent interactions, making it a privileged structure in drug discovery. nih.gov Its molecular recognition capabilities have been extensively studied through X-ray crystallography and molecular modeling, particularly in its interactions with BET bromodomains. nih.govnih.govresearchgate.net
The key molecular recognition events include:
Hydrogen Bonding: The lactam carbonyl oxygen is a critical hydrogen bond acceptor. In BET bromodomains, it forms a highly conserved hydrogen bond with the side chain of an asparagine residue (Asn140), mimicking the interaction of the natural ligand, acetylated lysine (B10760008). researchgate.net
π-π Stacking: The planar, electron-rich aromatic core of the benzo[cd]indol-2(1H)-one system readily engages in π-π stacking interactions with aromatic residues in protein binding sites, such as the tryptophan, proline, and phenylalanine residues that form the "WPF shelf" in BET bromodomains. sci-hub.se
Hydrophobic Interactions: The N1-butyl group and other alkyl or aryl substituents can occupy hydrophobic pockets within a binding site, contributing to binding affinity through the hydrophobic effect. nih.gov
Water-Mediated Interactions: Substituents can be designed to interact with conserved water molecules within a binding site, forming a network of hydrogen bonds that bridge the ligand and the protein, further stabilizing the complex.
These principles of molecular recognition are not limited to proteins. The planar aromatic surface and hydrogen bonding capabilities also allow derivatives of this scaffold to act as DNA intercalators, where the flat core stacks between base pairs of the DNA double helix. researchgate.net
Advanced Research Applications As Chemical Tools and Building Blocks
Design and Synthesis of 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one Analogs as Chemical Probes for Intermolecular Interactions
The benzo[cd]indol-2(1H)-one core structure has been successfully employed as a scaffold for developing potent and selective inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. acs.orgnih.gov These analogs serve as powerful chemical probes to investigate the molecular interactions within the acetyl-lysine binding pocket of these proteins.
The discovery process often begins with structure-based virtual screening (SBVS) to identify the benzo[cd]indol-2(1H)-one framework as a promising candidate. nih.gov Following this initial identification, a systematic structure-based optimization is undertaken to enhance binding affinity and selectivity. This process involves the synthesis of a library of analogs where different functional groups are strategically placed on the core scaffold. By evaluating how these modifications impact the inhibitory activity, researchers can map the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding.
For instance, research has led to the development of highly potent compounds that bind to the BRD4 bromodomain with nanomolar affinity. nih.gov One of the most potent compounds, developed through this optimization process, demonstrated a dissociation constant (Kd) of 124 nM. nih.gov These optimized molecules are not just inhibitors but also sophisticated chemical probes that help elucidate the biological functions of their target proteins. A series of derivatives were synthesized and evaluated, showing that modifications at various positions on the scaffold significantly influence selectivity for the first bromodomain (BD1) over the second (BD2) of BET proteins. acs.orgsci-hub.se This selectivity is crucial for developing tools that can dissect the distinct biological roles of these two domains. acs.org
Table 1: Representative Benzo[cd]indol-2(1H)-one Analogs and their BRD4 Inhibitory Potency
| Compound | Modifications on Core Scaffold | Target | Potency (Kd or IC50) |
| Lead Compound 1 | Benzo[cd]indol-2(1H)-one core | BRD4_BD1 | IC50: >20 µM documentsdelivered.com |
| Compound 23 | Optimized substitutions | BRD4_BD1 | IC50: 1.02 µM documentsdelivered.com |
| Compound 85 | Optimized substitutions | BRD4 | Kd: 124 nM nih.gov |
| Compound 68 (LT052) | Pyrrolo[4,3,2-de]quinolin-2(1H)-one core with >100-fold selectivity | BRD4(1) vs BRD4(2) | High Selectivity acs.org |
These efforts highlight how analogs of this compound can be rationally designed to probe and modulate specific protein-protein interactions, serving as invaluable tools in chemical biology. documentsdelivered.com
Utilization as Versatile Building Blocks for Complex Organic Synthesis
The benzo[cd]indol-2(1H)-one nucleus is a versatile building block for constructing more complex and functionally diverse organic molecules. nih.govresearchgate.net Its structure can be readily modified at several positions, allowing for the introduction of various side chains and functional groups to tailor its properties for specific applications, such as anti-metastatic agents or DNA intercalators. nih.govresearchgate.net
The synthesis of derivatives typically starts with a functionalized benzo[cd]indol-2(1H)-one core, such as 6-acetylbenzo[cd]indol-2(1H)-one. nih.gov This intermediate can undergo N-alkylation, for example, with 1,4-dibromobutane, to install a butyl chain with a terminal bromide, yielding an intermediate like 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one. nih.gov This bromide is a reactive handle that allows for the subsequent attachment of various amine-containing side chains through nucleophilic substitution. nih.gov
Further transformations can be carried out on other parts of the molecule. For example, a 6-formyl group can be introduced and then used as an anchor point to build polyamine chains or other complex moieties. nih.gov The versatility of this scaffold is demonstrated by the successful synthesis of diverse derivatives, including those incorporating piperidyl, pyrazolyl, and benzimidazolyl groups, each designed to confer specific biological activities. nih.gov
Table 2: Key Synthetic Intermediates and Their Transformations
| Starting Material/Intermediate | Reagents/Conditions | Product | Application |
| 6-acetylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane, K2CO3, CH3CN | 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | Intermediate for N-alkylation nih.gov |
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | Piperidine, K2CO3, CH3CN | 1-(4-(1-piperidyl)butyl) derivative | Synthesis of lysosome-targeted agents nih.gov |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | Various amines, K2CO3, CH3CN | Various N-substituted derivatives | Building blocks for anti-metastatic compounds nih.gov |
This synthetic flexibility allows chemists to use the this compound framework as a reliable and adaptable platform for generating novel molecules with tailored biological or material properties. researchgate.net
Potential in Supramolecular Chemistry and Self-Assembly of Functional Architectures
While specific studies on the supramolecular chemistry of this compound are not extensively documented, its molecular structure suggests significant potential for applications in self-assembly and the construction of functional architectures. The core of the molecule is a large, rigid, and planar polycyclic aromatic system. Such systems are known to participate in non-covalent interactions, particularly π-π stacking, which is a fundamental driving force for the self-organization of molecules into ordered structures like columns or layers. nih.gov
The presence of the lactam moiety introduces a polar site capable of acting as both a hydrogen bond donor (the N-H group, in analogs without the N-butyl substituent) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality provides a directional handle for programming molecular recognition and self-assembly processes. Molecules designed with such features can organize into complex, non-covalently bonded superstructures. nih.gov
The combination of the hydrophobic, aromatic surface and the specific hydrogen-bonding sites could potentially be exploited to design molecules that self-assemble in solution to form gels, liquid crystals, or other nanoscale architectures. By modifying the substituents on the aromatic ring or the N-butyl chain, it would be possible to fine-tune the intermolecular forces and thus control the morphology and properties of the resulting supramolecular assemblies.
Applications in Catalyst Design and Ligand Development (inferred from general chemical applications)
The rigid heterocyclic scaffold of this compound provides an intriguing, albeit underexplored, platform for the design of novel ligands for catalysis. The development of effective catalysts often relies on the rational design of organic ligands that can coordinate to a metal center and precisely control its reactivity, selectivity, and stability. nrel.govosti.gov
The benzo[cd]indol-2(1H)-one structure contains potential coordination sites, namely the nitrogen and oxygen atoms of the lactam group. While these are part of a stable amide-like system, the scaffold could be chemically modified to incorporate stronger coordinating groups. For example, functional groups such as pyridyl, phosphino, or carboxylate moieties could be appended to the aromatic backbone.
Such a design could lead to the creation of bidentate or polydentate ligands where the benzo[cd]indol-2(1H)-one core acts as a rigid backbone, pre-organizing the coordinating atoms in a specific geometry. This pre-organization is a key principle in ligand design, as it can reduce the entropic penalty of binding to a metal ion and lead to more stable and effective catalysts. The planarity and steric profile of the ligand could also be exploited to create specific chiral environments around a metal center, which is crucial for asymmetric catalysis.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Benzo[cd]indol-2(1H)-one Systems
The increasing demand for structurally complex benzo[cd]indol-2(1H)-one derivatives in drug discovery and materials science necessitates the development of more efficient and environmentally benign synthetic routes. Traditional methods for constructing such heterocyclic systems often rely on harsh reaction conditions, stoichiometric reagents, and toxic solvents, which pose environmental concerns and limit scalability. researchgate.net
Future research is geared towards embracing the principles of green chemistry. wjpmr.com This involves designing novel synthetic strategies that are not only high-yielding but also atom-economical and sustainable. Key areas of exploration include:
Metal-Free Catalysis: Developing protocols that avoid heavy metal catalysts is a significant goal. For instance, a metal-free approach utilizing DBU catalysis for post-Ugi cyclization has been successfully applied to synthesize related benzo-fused spiroindolines under mild conditions, even allowing for the use of water as a solvent. rsc.org
One-Pot and Cascade Reactions: Designing multi-step reactions that occur in a single reaction vessel without the need for isolating intermediates can significantly improve efficiency and reduce waste. Cascade reactions starting from readily available materials, promoted by inexpensive and environmentally benign bases like potassium carbonate, are being explored for the synthesis of related isoindolin-1-ones. researchgate.net
Use of Greener Solvents: Shifting from conventional volatile organic compounds to more sustainable alternatives like water, ethanol, or solvent-free conditions is a critical aspect of green synthesis. nih.govmdpi.com Research into solid-state or mechanochemical synthesis, where reactions are induced by grinding, also presents a promising solvent-free alternative. mdpi.com
Biocatalysis: The use of enzymes to catalyze key synthetic steps offers high selectivity and mild reaction conditions, presenting a highly sustainable approach to producing complex molecules. mdpi.com
These innovative synthetic methodologies will be crucial for the environmentally responsible production of diverse libraries of benzo[cd]indol-2(1H)-one derivatives for further research and development.
Exploration of Advanced Functional Materials Based on the 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one Scaffold
While initially used in the dye industry, the inherent photophysical properties of the benzo[cd]indol-2(1H)-one scaffold are being reimagined for applications in advanced functional materials. frontiersin.orgnih.gov The rigid, planar structure and conjugated π-system of this core are conducive to creating materials with unique optical and electronic properties.
Emerging research is focused on harnessing these characteristics for:
Bio-imaging and Fluorescent Probes: Derivatives of benzo[cd]indol-2(1H)-one have been shown to exhibit strong fluorescence. nih.govnih.gov This has led to the development of compounds that can act as bio-imaging agents. For example, a conjugate of homospermine and benzo[cd]indol-2(1H)-one was developed as a lysosome-targeted imaging agent. frontiersin.orgnih.gov Further research will likely focus on creating probes with enhanced brightness, photostability, and specificity for various cellular organelles or biomarkers, aiding in the diagnosis and study of diseases.
Organic Electronics: The structural similarity of the benzo[cd]indol-2(1H)-one core to molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) suggests its potential in organic electronics. Future work could involve synthesizing derivatives with tailored electronic properties to serve as building blocks for novel semiconductors or emitters.
The table below summarizes the progression of applications for the benzo[cd]indol-2(1H)-one scaffold.
| Application Area | Historical Use | Emerging Application | Future Potential |
|---|---|---|---|
| Materials Science | Dyes, Electronic Typing Materials frontiersin.orgnih.gov | Fluorescent Bio-imaging Agents nih.gov | Organic Electronics (OLEDs, OPVs), Chemosensors |
| Medicinal Chemistry | Largely Unexplored | BET Bromodomain Inhibitors, Anti-cancer Agents nih.govacs.org | Target-specific Therapeutic Agents, Theranostics |
Integrated Computational and Experimental Approaches for Rational Compound Design
The discovery of benzo[cd]indol-2(1H)-one derivatives as potent modulators of biological targets has been significantly accelerated by the integration of computational and experimental techniques. acs.orgresearchgate.net This synergy allows for a more rational and efficient approach to drug design, moving beyond traditional trial-and-error screening.
Future research in this area will increasingly rely on:
Structure-Based Virtual Screening (SBVS): This computational method involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target (e.g., an enzyme or protein) to predict binding affinity. acs.orgnih.gov SBVS was instrumental in the initial identification of the benzo[cd]indol-2(1H)-one scaffold as a potent inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins. acs.orgresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of a lead compound and evaluating its biological activity, researchers can build detailed SAR models. sci-hub.se This information is critical for optimizing potency and selectivity. For instance, extensive SAR studies on benzo[cd]indol-2(1H)-one derivatives have led to the identification of compounds with significantly improved inhibitory activity against the BRD4 bromodomain. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to validate binding modes predicted by docking and understand the energetic factors driving the interaction. acs.org
X-ray Crystallography: Obtaining high-resolution crystal structures of benzo[cd]indol-2(1H)-one derivatives bound to their protein targets provides definitive experimental evidence of the binding mode. nih.gov This structural information is invaluable for guiding further rounds of rational design and optimization. nih.gov
The iterative cycle of computational prediction, chemical synthesis, and biological evaluation is a powerful paradigm for discovering novel and highly optimized therapeutic agents based on the this compound scaffold. researchgate.net
Diversification of Research Applications in Core Chemical Sciences and Related Disciplines
The benzo[cd]indol-2(1H)-one scaffold is proving to be a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. While much of the recent focus has been on its role as a BET bromodomain inhibitor for cancer therapy, its utility is expanding into other areas of chemical biology and therapeutic intervention. frontiersin.orgnih.gov
Emerging and future applications include:
Epigenetic Modulation: Beyond pan-BET inhibition, research is moving towards developing derivatives with selectivity for individual bromodomains (e.g., BD1 vs. BD2) or other epigenetic "reader" domains. sci-hub.seacs.org This could lead to therapies with improved efficacy and reduced side effects for cancers and inflammatory diseases like gout. acs.org
Hedgehog Pathway Inhibition: The benzo[cd]indol-2(1H)-one core has been identified as a downstream inhibitor of the Hedgehog (HH) signaling pathway, which is implicated in various cancers. nih.gov This opens up a new therapeutic avenue for targeting HH-driven malignancies. nih.gov
Autophagy Modulation: Certain derivatives have been investigated as inhibitors of autophagy-related genes, a process that plays a dual role in cancer cell survival and death. frontiersin.orgnih.gov This suggests potential applications in developing novel cancer chemotherapeutics that manipulate this cellular degradation pathway. nih.gov
DNA Intercalation: The planar aromatic system of the scaffold allows some derivatives to intercalate into DNA, a mechanism of action for several established anticancer drugs. researchgate.net
The table below highlights some of the diverse biological targets being explored for the benzo[cd]indol-2(1H)-one scaffold.
| Biological Target/Pathway | Therapeutic Area | Key Research Findings |
|---|---|---|
| BET Bromodomains (e.g., BRD4) | Oncology, Inflammation | Potent inhibition, leading to downregulation of oncogenes like c-Myc. acs.orgnih.gov Selectivity for BD1 over BD2 has been achieved. sci-hub.se |
| Hedgehog (HH) Signaling Pathway | Oncology | Acts as a downstream inhibitor, reducing levels of GLI proteins. nih.gov |
| Autophagy-related Genes (e.g., Atg4B) | Oncology | Identified as a novel chemotype for the development of autophagy modulators. frontiersin.org |
| DNA | Oncology | Derivatives designed as DNA intercalators have shown antitumor activity. researchgate.net |
| Aurora B Kinase | Oncology | Identified as a potential inhibitor through virtual screening. researchgate.net |
As research continues, the diversification of applications for the this compound scaffold is expected to grow, solidifying its importance in the broader landscape of chemical and biomedical sciences.
Q & A
Q. What are the standard synthetic protocols for 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one?
The synthesis typically involves multi-step reactions, including alkylation and coupling strategies. For example, alkylation of the indole core with 1-butyl groups under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C, followed by chlorination at the 6-position using POCl₃ or SOCl₂. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound with ~50–60% efficiency. Reaction conditions must be optimized to minimize byproducts like over-chlorinated derivatives .
Q. How is the structural characterization of this compound performed?
Comprehensive characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.8–6.3 ppm for aromatic protons, δ 168–190 ppm for carbonyl groups) to confirm substituent positions and purity .
- Mass spectrometry : ESI-MS (e.g., [M+H]+ peaks at m/z 375–579) validates molecular weight .
- Elemental analysis : Matches calculated vs. observed C, H, N, and O percentages (e.g., C 55.91% observed vs. 55.82% calculated) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus or C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in compound purity, assay protocols, or cell line sensitivity. To address this:
- Standardize assays (e.g., consistent cell passage numbers, serum-free conditions).
- Validate compound purity via HPLC (>95%) and control for batch-to-batch variability.
- Cross-reference data with structurally similar benzo[cd]indol-2(1H)-one derivatives (e.g., 1-ethyl-6-sulfonyl analogs) to identify substituent-dependent trends .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : Use software like MOE to model binding to enzymes (e.g., topoisomerase II) or receptors. Key interactions include π-π stacking with aromatic residues and hydrogen bonding at chlorinated sites .
- Molecular dynamics simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) to prioritize derivatives .
Q. How can substituent modifications optimize its pharmacological profile?
Structure-activity relationship (SAR) studies reveal:
- Alkyl chain length : Longer chains (e.g., butyl vs. methyl) enhance lipophilicity and membrane permeability, improving anticancer activity .
- Electron-withdrawing groups : Chlorine at the 6-position increases electrophilicity, boosting interactions with DNA or enzyme active sites .
- Hybrid derivatives : Coupling with benzimidazole (e.g., compound 14g) enhances dual-target inhibition (e.g., kinase and protease pathways) .
Methodological Notes
- Synthetic optimization : Replacing traditional chlorinating agents (POCl₃) with microwave-assisted reactions reduces reaction time from 12h to 2h .
- Bioassay controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate specificity .
- Data validation : Use orthogonal analytical techniques (e.g., HRMS alongside NMR) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
